molecular formula C14H6Cl2F2N2OS B2625582 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide CAS No. 868230-89-1

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Cat. No. B2625582
M. Wt: 359.17
InChI Key: IBQCRWXQUSMPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide, also known as DB772, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DB772 belongs to the class of benzothiazole derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.

Scientific Research Applications

Synthesis and Imaging Applications

Research into compounds with structural similarities to N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has focused on the synthesis of carbon-11 labeled inhibitors for potential PET radiotracers for imaging Alzheimer's disease (Gao, Wang, & Zheng, 2018). This application demonstrates the interest in developing diagnostic tools for neurodegenerative diseases using chemically synthesized compounds.

Antibacterial Applications

Another field of application is the development of antibacterial drugs. Research on 2,6-difluorobenzamides, which are structurally related to the compound , has shown their ability to interfere with the bacterial cell division cycle by inhibiting the protein FtsZ, a critical player in the bacterial cell division process (Straniero, Suigo, Lodigiani, & Valoti, 2023). This highlights the potential for developing new antibacterial agents based on the structural framework of benzothiazole derivatives.

Insecticide Synthesis

There has also been research into the synthesis of insecticides such as Teflubenzuron, utilizing compounds with functional groups similar to those found in N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide. These studies have demonstrated effective methodologies for producing insecticides that exhibit good efficacy in controlling pests resistant to traditional insecticides (Shi-long, 2006; Yang, 2006). This application underscores the versatility of benzothiazole derivatives in synthesizing environmentally friendly pesticides.

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, such as benzothiazoles, benzimidazoles, and quinazolinones, for various applications including antimicrobial and antitumor activities, has been explored using methodologies that could potentially be applied to the synthesis and functional exploration of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide (Bera, Bhanja, & Mal, 2022). These studies suggest a wide range of biomedical applications for compounds incorporating benzothiazole structures.

properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2F2N2OS/c15-6-4-5-9-12(11(6)16)19-14(22-9)20-13(21)10-7(17)2-1-3-8(10)18/h1-5H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQCRWXQUSMPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

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